![molecular formula C14H18ClNO3 B14362512 N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide CAS No. 90257-56-0](/img/structure/B14362512.png)
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chloro group, an ethoxy group, and an allyloxy group attached to a benzene ring, along with a propanamide side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form an amine.
Substitution Reactions: The amine undergoes substitution reactions to introduce the chloro, ethoxy, and allyloxy groups.
Amidation: The final step involves the formation of the propanamide side chain through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-Chloro-4-methoxyphenyl}propanamide
- N-{3-Chloro-5-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide
- N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}acetamide
Uniqueness
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide is unique due to the specific combination of functional groups attached to the aromatic ring. This unique structure can confer distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90257-56-0 |
|---|---|
Fórmula molecular |
C14H18ClNO3 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
N-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)propanamide |
InChI |
InChI=1S/C14H18ClNO3/c1-4-7-19-14-11(15)8-10(16-13(17)5-2)9-12(14)18-6-3/h4,8-9H,1,5-7H2,2-3H3,(H,16,17) |
Clave InChI |
AILRCGREXFDNIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
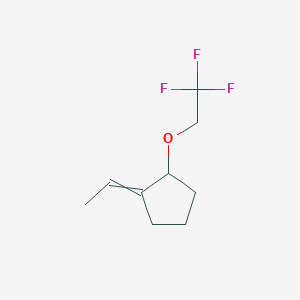
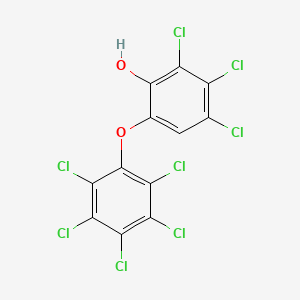
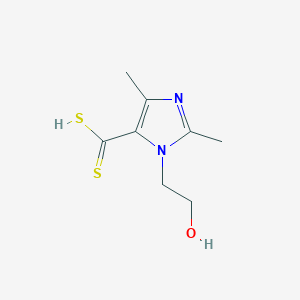
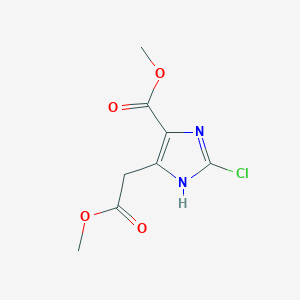
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)

![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
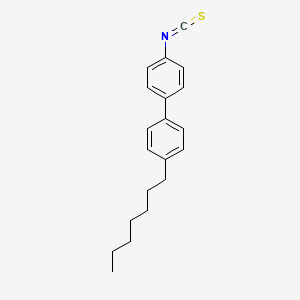
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
